molecular formula C12H8F3NO3S B2410765 2-(2-(4-(Trifluoromethoxy)phenyl)thiazol-5-yl)acetic acid CAS No. 1010918-95-2

2-(2-(4-(Trifluoromethoxy)phenyl)thiazol-5-yl)acetic acid

Cat. No.: B2410765
CAS No.: 1010918-95-2
M. Wt: 303.26
InChI Key: KHIGNDLKHUZIEQ-UHFFFAOYSA-N
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Description

2-(2-(4-(Trifluoromethoxy)phenyl)thiazol-5-yl)acetic acid is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a trifluoromethoxy group attached to the phenyl ring, which imparts unique chemical properties .

Scientific Research Applications

2-(2-(4-(Trifluoromethoxy)phenyl)thiazol-5-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

Target of Action

The primary target of 2-(2-(4-(Trifluoromethoxy)phenyl)thiazol-5-yl)acetic acid is the peroxisome proliferator-activated receptor (PPAR) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play an essential role in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .

Mode of Action

This compound acts as a PPAR agonist . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the compound binds to the PPAR, activating it. This activation leads to the regulation of gene expression, which can result in various biological effects .

Biochemical Pathways

The activation of PPARs by this compound can influence several biochemical pathways. These pathways include those involved in central inflammation and brain inflammation processes . The exact downstream effects can vary depending on the specific type of PPAR that is activated and the tissues in which these receptors are expressed .

Result of Action

The activation of PPARs by this compound can lead to a reduction in inflammation. This is particularly relevant in the context of central and brain inflammation , where the compound can play a significant role . The exact molecular and cellular effects can vary depending on the specific biological context.

Chemical Reactions Analysis

2-(2-(4-(Trifluoromethoxy)phenyl)thiazol-5-yl)acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Similar compounds to 2-(2-(4-(Trifluoromethoxy)phenyl)thiazol-5-yl)acetic acid include other thiazole derivatives such as:

The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO3S/c13-12(14,15)19-8-3-1-7(2-4-8)11-16-6-9(20-11)5-10(17)18/h1-4,6H,5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIGNDLKHUZIEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)CC(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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